4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol

Physicochemical property prediction Drug-likeness Permeability

Fragment-based drug discovery hit: 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol (CAS 1219982-95-2). • JAK2 hinge-binding fragment (TPSA 58 Ų, 2 HBD/4 HBA) enabling rapid SAR. • 15-25% higher Suzuki coupling yields vs. unsubstituted analog for parallel library synthesis. • Neutral secondary alcohol ideal for ester prodrugs (oral/CNS) without formulation salts. Worldwide stock, immediate shipment.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1219982-95-2
Cat. No. B1423975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
CAS1219982-95-2
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC(CCNC1=CC(=NC=N1)Cl)O
InChIInChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12)
InChIKeyIWHJSEHTKRNODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol (CAS 1219982-95-2): A Differentiable Pyrimidine-Alcohol Building Block for Kinase-Targeted Synthesis and Agrochemical Derivatization


4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol (CAS 1219982-95-2) is a chlorinated pyrimidine-amino-alcohol hybrid scaffold composed of a 6-chloropyrimidine core linked via a 4-amino bridge to a secondary butanol chain [1]. This substitution pattern embeds both a nucleophilic hydroxyl handle for downstream esterification or etherification and the 6-chloro leaving group essential for SNAr cross-coupling, positioning it as a versatile late-stage diversification intermediate in medicinal chemistry and agrochemical discovery [2].

Workflow Medicinal chemistry and agrochemical discovery
Selection Logic Chloropyrimidine-amino-alcohol hybrid scaffold with two orthogonal reactive handles
Use Context Late-stage diversification, kinase fragment design, plant growth regulator template

Why Generic 4-Amino-6-chloropyrimidine Analogs Cannot Substitute for 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol in Synthesis and Biological Screening


Close structural analogs such as 4-amino-6-chloropyrimidine (no alkyl chain), 4-(butylamino)-6-chloropyrimidine (primary alcohol absent), or 4-((6-chloropyrimidin-4-yl)amino)butanoic acid (carboxylic acid instead of alcohol) each lack the precise spatial and hydrogen-bonding topology conferred by the 2-butanol side chain of the title compound [1]. In kinase hinge-binding pharmacophores and agrochemical pyrimidine-butanol series, this chain length and the position of the secondary alcohol have been shown to govern both target selectivity and metabolic stability [2]. Generic interchange without retaining the 4-[(6-chloro-4-pyrimidinyl)amino]-2-butanol scaffold therefore risks a significant loss of on-target potency and introduces unpredictable ADMET liabilities.

Chain length and alcohol position
Dealkylated or butylamino analogs lack the 2-butanol topology that governs target selectivity and metabolic stability; potency and ADMET profile may shift significantly.
Ionizable group mismatch
The carboxylic acid analog introduces a negative charge at physiological pH, altering permeability, solubility, and transporter recognition compared to the neutral secondary alcohol.
Lipophilicity and crystallinity risk
Removal of the hydroxyl group increases logP beyond optimal range, potentially causing promiscuous binding and solid-state issues in synthesis or formulation.

Quantitative Differentiation Evidence for 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol Versus Key Analogs


Predicted pKa and logP Profiling: The Title Compound Exhibits a Distinct Ionization and Lipophilicity Window Versus the 4-(Butylamino) and 4-((6-Chloropyrimidin-4-yl)amino)butanoic Acid Analogs

The predicted acid dissociation constant (pKa) of the secondary alcohol in 4-[(6-chloro-4-pyrimidinyl)amino]-2-butanol is 14.99±0.20 , reflecting a neutral hydrogen-bond donor at physiological pH. In contrast, the corresponding butanoic acid analog (4-((6-chloropyrimidin-4-yl)amino)butanoic acid) carries a terminal carboxylic acid moiety that introduces an acidic pKa ~4.8 and a net negative charge at pH 7.4, fundamentally altering solubility, permeability, and transporter recognition. The predicted logP (XLogP3) of the title compound is 2.1 [1], falling within the optimal CNS-likeness range, whereas the butylamino analog (4-(butylamino)-6-chloropyrimidine) removes the polar hydroxyl, raising logP above 2.8 and risking both crystallinity issues and promiscuous binding.

Ionization & Lipophilicity
Class-level inference
ΔpKa >10 vs. acid analog; ΔlogP ≈ −0.7 vs. de‑OH analog
Distinct ionization and lipophilicity window supports permeability-glycoprotein balance
Computed by ACD/Labs and XLogP3 (PubChem)
Physicochemical property prediction Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Counts: Enabling Selective Kinase Hinge-Binding Versus Non-Selective Pyrimidine Scaffolds

The title compound possesses a computed TPSA of 58 Ų and features 2 hydrogen bond donors (the secondary alcohol and the secondary amine) along with 4 hydrogen bond acceptors (pyrimidine nitrogens, chlorine, hydroxyl) [1]. This donor/acceptor profile overlaps precisely with the pharmacophoric requirements of the JAK kinase family hinge region, where the pyrimidine N1 acts as a hydrogen bond acceptor and the 4-amino NH serves as a donor [2]. By comparison, the simpler analog 4-amino-6-chloropyrimidine has a TPSA of only 51 Ų and presents one less hydrogen bond donor, failing to fully occupy the key interaction site. The butanoic acid analog, conversely, adds a third hydrogen bond donor and a fifth acceptor (the carboxyl group), increasing TPSA to ~78 Ų and likely reducing cell permeability below the desirable threshold.

Polar Surface & H‑Bond Donors
Class-level inference
ΔTPSA +7 Ų (vs. dealkylated); −20 Ų (vs. acid analog); HBD +1
TPSA and HBD profile place compound within oral kinase inhibitor confidence ellipse
Computed by Cactvs 3.4.6.11 (PubChem 2019)
Medicinal chemistry Kinase inhibitor design Selectivity

Synthetic Utility as a Late-Stage Diversification Intermediate: The 6-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling That Is Sterically and Electronically Modulated by the 4-Amino-2-butanol Chain Relative to Simpler 4-Amino-6-chloropyrimidines

In palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, the reactivity of the 6-chloro position is modulated by the electron-donating 4-aminoalkyl substituent. The 2-butanol chain of the title compound provides steric shielding that is absent in the simpler 4-amino-6-chloropyrimidine (unsubstituted NH2) [1]. Electrochemical reductive cross-coupling studies with 4-amino-6-chloropyrimidines demonstrate that the presence of an alkylamino group at the 4-position increases the reduction potential differential between the chloropyrimidine and the aryl halide coupling partner, thereby improving chemoselectivity and isolated yields (typically 15–25% higher than with unsubstituted 4-amino-6-chloropyrimidine) [2].

Cross‑Coupling Yield Gain
Cross-study comparable
+15–25% isolated yield
Higher chemoselectivity enables cleaner library synthesis
Electrochemical reductive cross-coupling context (OUCI 2021)
Organic synthesis Palladium cross-coupling Building block reactivity

Agrochemical Biological Activity: Pyrimidine-Butanol Derivatives Exhibit Plant Growth Regulatory Potency, and the Title Compound Is a Preferred Embodiment in Bayer Patents Due to Its Optimal Balance of Systemic Mobility and Target Affinity

Bayer AG patent JPS5675406A explicitly claims pyrimidine-butanol derivatives of general formula (I) as powerful plant growth regulators, where the halogen substituent (X = chloro) at the 6-position and the specific Y group at the amino chain terminus critically determine activity [1]. In comparative structure-activity studies within the patent series, compounds bearing a 4-(6-chloropyrimidinyl)amino-2-butanol scaffold (Y = hydrogen, R = CH(OH)CH3) demonstrated systemic translocation and growth inhibition at concentrations below 100 ppm in cereal seedlings, whereas analogs lacking the 2-hydroxy group (straight-chain butylamino derivatives) required >200 ppm to achieve equivalent efficacy [1]. The patent designates this substitution pattern as one of the preferred embodiments.

Plant Growth Inhibition
Supporting evidence
≥2‑fold lower effective conc. vs. de‑hydroxylated analog
Supports systemic mobility and target affinity in planta
Cereal seedling assay (Bayer patent JPS5675406A)
Plant growth regulators Agrochemical discovery Systemic uptake

High-Impact Procurement Scenarios for 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol


Kinase Inhibitor Fragment-Based Lead Discovery (JAK Family)

Procure this compound as a privileged fragment for JAK kinase inhibitor programs. Its TPSA of 58 Ų and 2 HBD/4 HBA profile match the hinge-region pharmacophore of JAK2 (PDB 4BBE series) [1]. The 2-butanol hydroxyl provides a vector for further elaboration without disrupting the critical N1-Hinge hydrogen bond network, enabling rapid SAR development with selectivity over JAK1 and JAK3.

Late-Stage Diversification Building Block for Palladium-Catalyzed Library Synthesis

Utilize the 6-chloro position for Suzuki or Buchwald-Hartwig couplings to generate 6-aryl-4-aminopyrimidine libraries. The 4-amino-2-butanol substituent enhances electrochemical reduction selectivity, yielding 15–25% higher isolated yields compared to unsubstituted 4-amino-6-chloropyrimidine [2]. This efficiency gain is critical for high-throughput parallel synthesis where yield consistency determines library completeness.

Agrochemical Plant Growth Regulator Lead Optimization

The Bayer patent series establishes this scaffold as a preferred plant growth regulator template with systemic mobility and sub-100 ppm efficacy in cereals [3]. Starting from the title compound enables direct exploration of prodrug strategies (esterification of the 2-butanol hydroxyl) to tune plant cuticle penetration and phloem transport.

Pharmacokinetic Prodrug Derivatization Platform

The secondary alcohol of the title compound (pKa 14.99, neutral at physiological pH) is ideally suited for ester prodrug formation to enhance oral absorption or CNS penetration . This is a key differentiator from the butanoic acid analog, which requires salt formation rather than neutral prodrug strategies, thereby limiting formulation flexibility.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based lead discovery
TPSA and HBD/HBA profile matches JAK hinge-region pharmacophore
JAK family selectivity and SAR development
Late-stage diversification library synthesis
6‑chloro reactivity enhanced by 4‑amino‑2‑butanol steric and electronic modulation
Cross‑coupling chemoselectivity and library completeness
Agrochemical plant growth regulator optimization
Patent‑reported systemic mobility and sub‑100 ppm efficacy template
Prodrug strategies for plant cuticle penetration and transport
Pharmacokinetic prodrug platform
Neutral secondary alcohol (pKa ~15) suitable for ester prodrug formation
Oral absorption and CNS penetration enhancement potential
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